molecular formula C14H7Cl2NO2S B2742246 S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate CAS No. 338750-73-5

S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate

Cat. No.: B2742246
CAS No.: 338750-73-5
M. Wt: 324.18
InChI Key: OZGWEQLJXULAMW-UHFFFAOYSA-N
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Description

S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate is a heterocyclic thiocarbamate derivative featuring a benzoxazole core substituted with chlorine at the 5-position and a 3-chlorobenzenecarbothioate group. Studies have demonstrated its utility in forming stable complexes with transition metals, which exhibit notable biological activities, including cytotoxicity and antimicrobial properties . The structural rigidity imparted by the benzoxazole moiety and the electron-withdrawing chlorine substituents enhances its binding affinity to metal ions, making it a candidate for applications in medicinal and materials chemistry.

Properties

IUPAC Name

S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO2S/c15-9-3-1-2-8(6-9)13(18)20-14-17-11-7-10(16)4-5-12(11)19-14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGWEQLJXULAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)SC2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts and specific reaction conditions. For instance, a common method includes the use of aqueous hydrogen peroxide (H2O2), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as a catalyst at 50°C .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrazine hydrate for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol, and specific catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted benzoxazole derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. Its anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

S-(5-chloro-1,3-benzoxazol-2-yl)thiophene-2-carbothioate

This compound, studied in Journal of Chemistry and Chemical Sciences (2017), replaces the 3-chlorobenzenecarbothioate group with a thiophene-2-carbothioate moiety. Key differences include:

  • Metal Complex Stability : The thiophene derivative forms complexes with Cu(II) and Co(II) that exhibit higher thermal stability (decomposition above 300°C) compared to the benzene analog, which decomposes near 250°C .
  • Biological Activity : Both compounds show moderate cytotoxicity against cancer cell lines, but the thiophene analog demonstrates enhanced antimicrobial efficacy against E. coli and S. aureus (MIC values: 12.5 μg/mL vs. 25 μg/mL for the benzene derivative) .

Table 1: Comparison of Metal Complex Properties

Property S-(5-Cl-benzoxazol-2-yl) 3-Cl-benzene-carbothioate S-(5-Cl-benzoxazol-2-yl)thiophene-2-carbothioate
Thermal Stability (°C) ~250 >300
Cytotoxicity (IC₅₀, μM) 45 ± 2 (HeLa cells) 38 ± 3 (HeLa cells)
Antimicrobial MIC (μg/mL) 25 (E. coli) 12.5 (E. coli)
Suvorexant (MK-4305)

Suvorexant, a dual orexin receptor antagonist used for insomnia, shares the 5-chloro-1,3-benzoxazol-2-yl group but differs in its pharmacophore. Key distinctions include:

  • Functional Groups: Suvorexant incorporates a diazepane-triazole-phenylmethanone structure instead of the carbothioate group, enabling CNS penetration .
  • Bioactivity : While the target compound acts as a metal ligand, Suvorexant inhibits orexin receptors (OX1R/OX2R) with IC₅₀ values of 0.55 nM and 0.35 nM, respectively .
  • Applications : The carbothioate derivative is explored for antimicrobial/anticancer uses, whereas Suvorexant is clinically approved for sleep regulation .

Table 2: Pharmacological Comparison

Parameter S-(5-Cl-benzoxazol-2-yl) 3-Cl-benzene-carbothioate Suvorexant (MK-4305)
Primary Target Transition metal ions Orexin receptors (OX1R/OX2R)
IC₅₀/EC₅₀ 45 μM (HeLa cells) 0.35 nM (OX2R)
Therapeutic Use Experimental antimicrobial/anticancer agent FDA-approved insomnia treatment
Other Benzoxazole Derivatives
  • Thiazol-5-ylmethyl Carbamates : Compounds like those in Pharmacopeial Forum (2017) feature thiazole-carbamate groups instead of carbothioates. These derivatives are protease inhibitors, emphasizing the role of heterocyclic substituents in modulating enzyme affinity .

Research Findings and Implications

  • Coordination Chemistry : The target compound’s thiocarbamate group enables chelation with metals like Cu(II) and Co(II), forming octahedral geometries confirmed by XRD .
  • Molecular Docking : Studies suggest its benzoxazole moiety interacts with DNA gyrase (binding energy: -8.2 kcal/mol), explaining antimicrobial activity .
  • Thermal Analysis : Differential scanning calorimetry (DSC) reveals a melting point of 167°C, lower than thiophene analogs due to reduced aromatic stabilization .

Biological Activity

S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₃H₇Cl₃N₂O₃S
  • Molecular Weight : 377.63 g/mol
  • IUPAC Name : 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzene-1-sulfonamide

Biological Activity Overview

Research indicates that compounds containing the benzoxazole moiety exhibit a range of biological activities. These include antibacterial, antifungal, and anticancer properties. The following sections delve into specific activities associated with this compound.

Antimicrobial Activity

Studies have shown that benzoxazole derivatives can possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has been tested against various bacterial strains. In a study involving 41 benzoxazole derivatives, some exhibited selective activity against Gram-positive bacteria such as Bacillus subtilis and had minimal inhibitory concentrations (MICs) indicating their potential as antibacterial agents .
CompoundMIC (µg/mL)Bacterial Strain
Compound A25Bacillus subtilis
Compound B50Escherichia coli

Antifungal Activity

In addition to antibacterial effects, certain derivatives have shown antifungal activity against pathogens like Candida albicans. The structure–activity relationship (SAR) suggests that modifications to the benzoxazole ring can enhance antifungal efficacy .

Anticancer Activity

The anticancer potential of benzoxazole derivatives is notable. Research indicates that these compounds can selectively target cancer cells while sparing normal cells in some cases:

  • Cytotoxicity Studies : Various studies have reported that certain benzoxazole derivatives exhibit cytotoxic effects on multiple cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. For example, a derivative demonstrated a significant reduction in cell viability at concentrations as low as 10 µM .
Cancer Cell LineIC₅₀ (µM)
MCF-710
A54915
PC320

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Anticancer Efficacy :
    • A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell proliferation, suggesting its potential as an anticancer agent.
  • Case Study on Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties against Staphylococcus aureus. The compound displayed promising results with an MIC of 32 µg/mL, supporting its use in treating infections caused by resistant strains.

Q & A

Q. What are the standard synthetic routes for S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate?

The synthesis typically involves multi-step reactions starting from 5-chloro-1,3-benzoxazole and 3-chlorobenzenecarbothioic acid derivatives. Key steps include:

  • Thioesterification : Reacting 5-chloro-1,3-benzoxazole-2-thiol with 3-chlorobenzoyl chloride under basic conditions (e.g., potassium carbonate in DMF) .
  • Purification : Column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product . Reaction optimization (temperature, solvent, catalyst) is critical for yields >70%. Confirm purity via TLC and HPLC .

Q. What spectroscopic techniques are employed to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 350.05) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths/angles (e.g., C–S bond ~1.68 Å) using SHELX refinement .

Q. What biological activities have been reported for this compound?

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli in broth microdilution assays .
  • Cytotoxicity : IC50_{50} of 12–25 µM in human cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved?

Use SHELXL for refinement, adjusting parameters like thermal displacement (Ueq_{eq}) and hydrogen bonding constraints. Cross-validate with ORTEP-3 for graphical representation of electron density maps. For conflicting bond angles, compare with structurally analogous benzoxazole derivatives (e.g., 5-chloro-2-phenyl-1,3-benzothiazole) .

Q. What methodologies are used to study its coordination chemistry with transition metals?

  • Synthesis of Metal Complexes : React the compound with Cu(II)/Ni(II) salts in ethanol/water (1:1) at 60°C. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands (e.g., λ~450 nm for Cu complexes) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) and stoichiometry (e.g., 1:2 metal-ligand ratio) .

Q. How can mechanistic insights into its biological activity be obtained?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like E. coli DNA gyrase (PDB: 1KZN). Key residues (e.g., Asp81, Thr165) show hydrogen bonding with the benzoxazole moiety .
  • Enzyme Inhibition Assays : Measure IC50_{50} against C. albicans CYP51 (ergosterol biosynthesis) using spectrophotometric NADPH depletion .

Q. How should contradictory cytotoxicity data across studies be addressed?

Perform meta-analysis to identify variables (e.g., cell passage number, serum concentration). Validate via:

  • Dose-Response Reproducibility : Triplicate experiments with internal controls (e.g., cisplatin).
  • Apoptosis Markers : Western blot for caspase-3 activation to confirm mechanism .

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